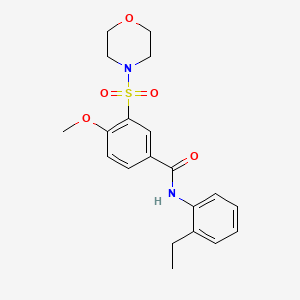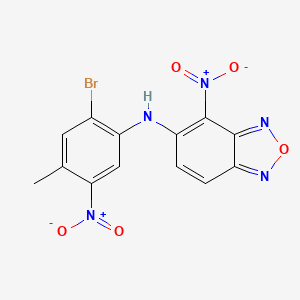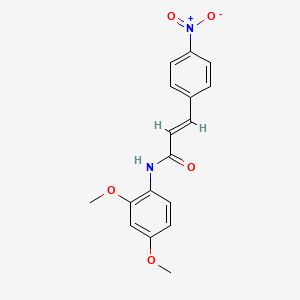
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DANA and is a member of the acrylamide family. DANA has been studied extensively, and researchers have discovered several potential applications for this compound.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is through the inhibition of PKC. PKC is an enzyme that plays a crucial role in several cellular processes, including cell growth, differentiation, and survival. PKC is also involved in the regulation of gene expression, cell migration, and inflammation. By inhibiting PKC, DANA can prevent the activation of several signaling pathways that lead to these physiological effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Inhibition of PKC by DANA can lead to the prevention of tumor growth, reduction of inflammation, and the regulation of gene expression. DANA can also regulate the activity of several other enzymes, including protein kinase A (PKA) and phosphodiesterase (PDE).
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to inhibit PKC selectively. This selectivity makes DANA a valuable tool for studying the role of PKC in several cellular processes. However, one of the limitations of using DANA is its potential toxicity. Researchers must use caution when working with this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide. One of the most significant directions is the development of new analogs of DANA with improved selectivity and reduced toxicity. Researchers are also exploring the potential applications of DANA in the treatment of several diseases, including cancer and inflammation.
Conclusion:
This compound is a valuable compound that has several potential applications in scientific research. This compound has been shown to inhibit the activity of PKC selectively, leading to several physiological effects. Researchers continue to explore the potential applications of DANA in various fields, including biochemistry, pharmacology, and medicine.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide can be achieved through several methods. One of the most common methods is to react 2,4-dimethoxyaniline and 4-nitrobenzaldehyde with acryloyl chloride in the presence of a base. This method yields DANA in good yields and high purity.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several potential applications in scientific research. One of the most significant applications is in the field of biochemistry. DANA has been shown to inhibit the activity of the enzyme protein kinase C (PKC). This inhibition can lead to several physiological effects, including the prevention of tumor growth and the reduction of inflammation.
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-8-9-15(16(11-14)24-2)18-17(20)10-5-12-3-6-13(7-4-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVKUMTWHOYHTP-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)
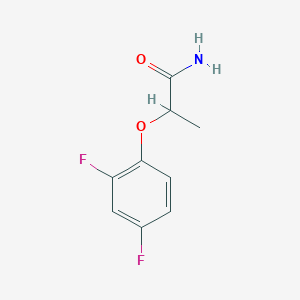

![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)
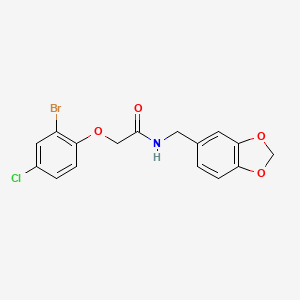
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)
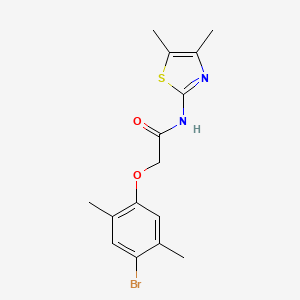
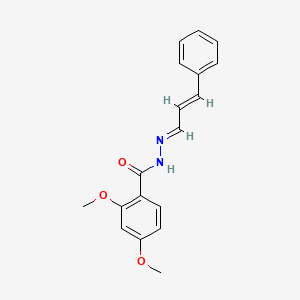

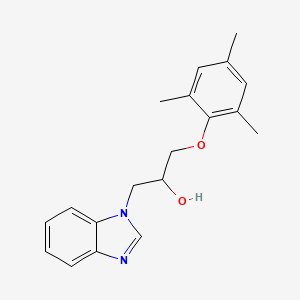
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
